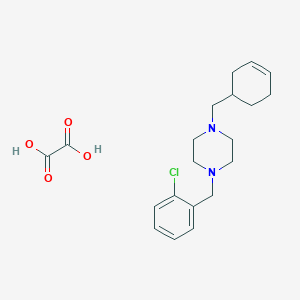![molecular formula C22H27N3O2 B5131809 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, commonly known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and cognitive function. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
PNU-282987 acts as a selective agonist for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, which are expressed on both neurons and glial cells in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory. PNU-282987 also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It has also been shown to reduce inflammation and oxidative stress in these models. In addition, PNU-282987 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using PNU-282987 in lab experiments is its high selectivity for α7 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. This allows researchers to specifically target these receptors without affecting other nAChR subtypes. However, one limitation of using PNU-282987 is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on PNU-282987. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration routes for PNU-282987 in these disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of PNU-282987. These compounds may have improved pharmacological properties and therapeutic potential. Finally, more studies are needed to further elucidate the mechanism of action of PNU-282987 and its effects on neurotransmitter release, synaptic plasticity, and cognitive function.
合成法
The synthesis of PNU-282987 involves several steps, including the coupling of 4-(chloromethyl)pyridine with 4-(1-pyrrolidinylcarbonyl)phenol to form 4-[4-(1-pyrrolidinylcarbonyl)phenoxy]methylpyridine. This intermediate is then reacted with piperidine to yield the final product, 4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
PNU-282987 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, enhance memory, and reduce inflammation and oxidative stress in animal models of these disorders.
特性
IUPAC Name |
[4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-1-2-14-25)19-3-5-20(6-4-19)27-21-9-15-24(16-10-21)17-18-7-11-23-12-8-18/h3-8,11-12,21H,1-2,9-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIQWCTMHVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)

![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)